molecular formula C25H48O16P2 B1254890 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3'-phosphate)

1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3'-phosphate)

Cat. No. B1254890
M. Wt: 666.6 g/mol
InChI Key: LKXJHTKDXMQMDM-UCGOVMIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3'-phosphate) is a 1-phosphatidyl-1D-myo-inositol 3-phosphate in which both phosphatidyl acyl groups are specified as octanoyl. It is a 1-phosphatidyl-1D-myo-inositol 3-phosphate and an octanoate ester. It is a conjugate acid of a 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-D-myo-inositol-3'-phosphate)(3-).

Scientific Research Applications

  • Cell Signaling Molecule Synthesis : This compound is used in the synthesis of cell signaling molecules like phosphatidylinositol-3,5-bisphosphate, which play critical roles in various cellular processes, including membrane trafficking (Anderson et al., 2010).

  • Biological Role of Inositols : Inositols, including myo-inositol, function significantly in biology, with roles in membrane phospholipids, as intracellular redox agents, and in cell signaling and regulation (Michell, 2007).

  • Inositol Derivatives in Signaling Pathways : The compound's derivatives are involved in important biological processes and can act as substrates for enzymes like phosphatidylinositol-specific phospholipase C, contributing to the generation of chiro-inositol derivatives integral to cellular signaling (Bruzik et al., 1994).

  • Regulation of Vesicle Traffic in Nerve Terminals : Soluble dioctanoyl-phosphatidylinositol derivatives can interact with clathrin assembly protein AP-3, affecting vesicle traffic within nerve terminals (Hao et al., 1997).

  • Compatible Solutes in Hyperthermophiles : Certain hyperthermophilic organisms use inositol derivatives, including myo-inositol, as compatible solutes for stress adaptation. These derivatives are crucial for thermoprotection and osmotic regulation in extreme environments (Borges et al., 2006).

  • Phytic Acid Biosynthesis : Myo-inositol phosphates, including derivatives of 1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol 3'-phosphate), are involved in the biosynthesis of phytic acid in plants, playing a role in phosphate storage and signaling (Hegeman et al., 2001).

  • Environmental Presence and Cycling : Inositol phosphates, including myo-inositol hexakisphosphate, are widespread in the environment, playing roles in the global phosphorus cycle and influencing bioavailability of mineral elements (Turner et al., 2002).

properties

Product Name

1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3'-phosphate)

Molecular Formula

C25H48O16P2

Molecular Weight

666.6 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate

InChI

InChI=1S/C25H48O16P2/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34)/t17-,20+,21+,22-,23-,24-,25+/m1/s1

InChI Key

LKXJHTKDXMQMDM-UCGOVMIJSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3'-phosphate)
Reactant of Route 2
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3'-phosphate)
Reactant of Route 3
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3'-phosphate)
Reactant of Route 4
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3'-phosphate)
Reactant of Route 5
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3'-phosphate)
Reactant of Route 6
1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-3'-phosphate)

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